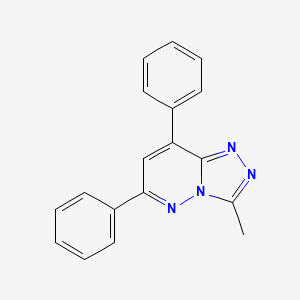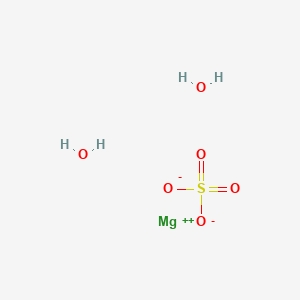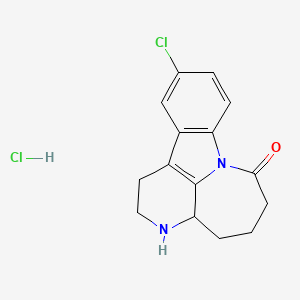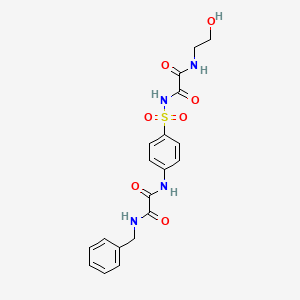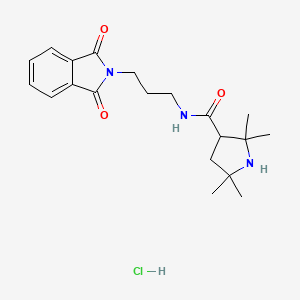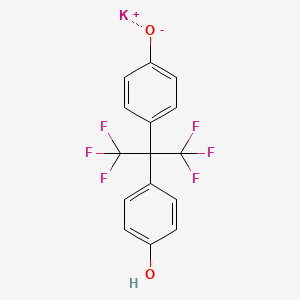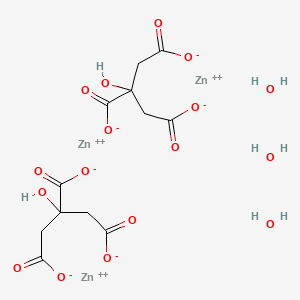
Zinc citrate trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc citrate trihydrate is a zinc salt of citric acid, characterized by the presence of three water molecules. It is commonly used as a dietary supplement to address zinc deficiency, which is an essential trace element for human health. This compound is known for its effective absorption following oral administration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc citrate trihydrate can be synthesized through the reaction of zinc sulfate and sodium carbonate to produce zinc carbonate, which then reacts with citric acid to form this compound. Alternatively, zinc carbonate or zinc oxide can be directly reacted with citric acid to synthesize this compound .
Industrial Production Methods: The industrial production of this compound involves the complete neutralization of citric acid with a high-purity zinc source, followed by precipitation and dehydration. This method ensures the production of this compound with better fluidity and storage properties compared to its dihydrate counterpart .
Análisis De Reacciones Químicas
Types of Reactions: Zinc citrate trihydrate primarily undergoes complexation reactions due to the presence of citric acid. It can also participate in substitution reactions where the zinc ion is replaced by other metal ions.
Common Reagents and Conditions:
Complexation Reactions: Typically involve citric acid and zinc salts under aqueous conditions.
Substitution Reactions: Involve other metal salts in aqueous solutions.
Major Products Formed:
Complexation Reactions: Formation of zinc citrate complexes.
Substitution Reactions: Formation of other metal citrate complexes.
Aplicaciones Científicas De Investigación
Zinc citrate trihydrate has a wide range of applications in various fields:
Chemistry: Used as a reagent in analytical chemistry and as a precursor for the synthesis of other zinc compounds.
Biology: Plays a role in cellular metabolism and enzyme function due to its zinc content.
Industry: Utilized in the production of functional foods, beverages, oral care products, and pharmaceuticals.
Mecanismo De Acción
Zinc citrate trihydrate exerts its effects primarily through the release of zinc ions, which are essential for various biological processes. Zinc acts as a cofactor for over 300 enzymes involved in protein synthesis, lipid metabolism, and DNA synthesis. It also plays a crucial role in immune function and cellular repair .
Comparación Con Compuestos Similares
Zinc Gluconate: Another zinc salt used in dietary supplements, known for its high bioavailability.
Zinc Sulfate: Commonly used in supplements and as a treatment for zinc deficiency.
Zinc Acetate: Used in lozenges for treating the common cold.
Uniqueness of Zinc Citrate Trihydrate: this compound is unique due to its high bioavailability and effective absorption following oral administration. It also has better fluidity and storage properties compared to other zinc salts, making it a preferred choice in various applications .
Propiedades
Número CAS |
178326-57-3 |
|---|---|
Fórmula molecular |
C12H16O17Zn3 |
Peso molecular |
628.4 g/mol |
Nombre IUPAC |
trizinc;2-hydroxypropane-1,2,3-tricarboxylate;trihydrate |
InChI |
InChI=1S/2C6H8O7.3H2O.3Zn/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H2;;;/q;;;;;3*+2/p-6 |
Clave InChI |
VSJRDSLPNMGNFG-UHFFFAOYSA-H |
SMILES canónico |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.[Zn+2].[Zn+2].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


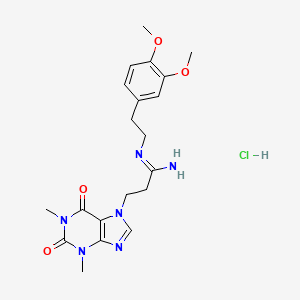
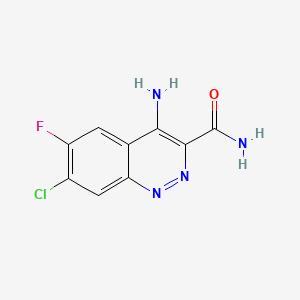
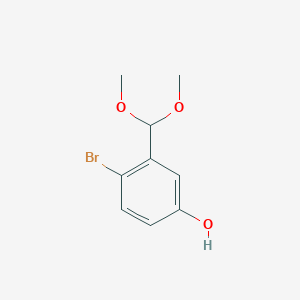
![N,N-bis[(4-chlorophenyl)methyl]-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709234.png)
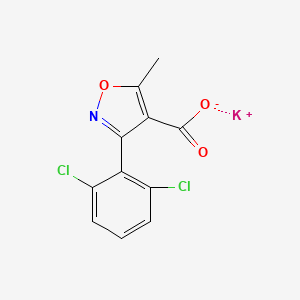
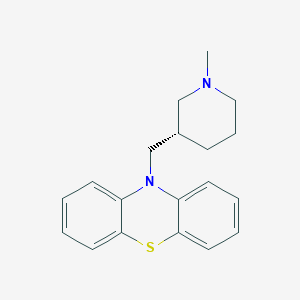
![5-[3-(dimethylamino)propyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12709250.png)
